molecular formula C19H14N2O7 B2797045 ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate CAS No. 695194-33-3

ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate

Cat. No.: B2797045
CAS No.: 695194-33-3
M. Wt: 382.328
InChI Key: DFXYGQZJSLTJGV-UHFFFAOYSA-N
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Description

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate is a complex organic compound with a molecular formula of C19H14N2O7 and a molecular weight of 382.328. This compound is known for its diverse biological activities and is often used in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with various substituted amines under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, potassium hydroxide for substitution, and various oxidizing agents like potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with hydrazine hydrate can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate has numerous applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

    2H/4H-chromenes: These compounds share the chromene scaffold and exhibit similar biological activities.

    Indole derivatives: These compounds also have diverse biological activities and are used in medicinal chemistry.

The uniqueness of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O7/c1-2-27-18(23)11-3-5-13(6-4-11)20-17(22)15-10-12-9-14(21(25)26)7-8-16(12)28-19(15)24/h3-10H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXYGQZJSLTJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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